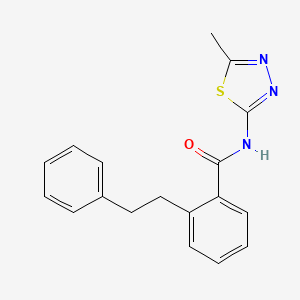

![molecular formula C14H14N2O4 B3499137 N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B3499137.png)

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-furamide

Descripción general

Descripción

“N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-furamide” is a chemical compound with the linear formula C16H16N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-furamide” can be analyzed using various methods. For instance, the electron density distribution of a similar compound was determined by single-crystal X-ray refinements using a spherical structure factors and multipolar model .Chemical Reactions Analysis

The chemical reactivity of “N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-furamide” can be inferred from studies on similar compounds. For example, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-furamide” include its molecular weight of 284.318 . It is also important to note that the compound’s properties can be influenced by its electron density distribution .Aplicaciones Científicas De Investigación

Plant Physiology and ROS Signaling

- Background : The scaffold protein receptor for Activated C Kinase1 (RACK1) plays a crucial role in plants, influencing seed germination, growth, stress responses, and flowering .

- Implications :

Crop Fertility and Pollination

- Implications :

Hydrogen Peroxide (H2O2) Signaling

- Implications :

Antioxidant Enzyme Activity

Mecanismo De Acción

Target of Action

CBKinase1_011849 and CBKinase1_024249, also known as N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-furamide, are believed to primarily target the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compounds interact with their targets, the CK1 isoforms, by binding to their active sites. This binding inhibits the kinase activity of CK1, preventing the phosphorylation of its substrate proteins . This inhibition can lead to changes in various cellular processes regulated by CK1, potentially altering cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and signal transduction .

Biochemical Pathways

The inhibition of CK1 by these compounds affects several biochemical pathways. CK1 is involved in key signaling pathways that are critically involved in tumor progression . Therefore, the inhibition of CK1 can potentially disrupt these pathways, leading to the suppression of tumor progression .

Pharmacokinetics

It is generally expected that these compounds, like other kinase inhibitors, would be well-absorbed following oral administration, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the urine and feces .

Result of Action

The inhibition of CK1 by these compounds can lead to a variety of molecular and cellular effects. At the molecular level, the inhibition of CK1 can prevent the phosphorylation of key regulatory molecules, potentially altering various cellular processes . At the cellular level, these changes can lead to alterations in cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and signal transduction . These alterations can potentially suppress tumor progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of these compounds. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compounds and their ability to bind to CK1 . Additionally, the physiological environment within the body, including factors such as the presence of other proteins and the specific conditions within different tissues, can also influence the action and efficacy of these compounds .

Propiedades

IUPAC Name |

N-[2-(3-methoxyanilino)-2-oxoethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-11-5-2-4-10(8-11)16-13(17)9-15-14(18)12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNMERMAGWFOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B3499061.png)

![3-{5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3499065.png)

![(3-{[2-(benzoylamino)-3-(3,4-dimethoxyphenyl)acryloyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B3499067.png)

![4-methyl-3-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B3499074.png)

![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3499077.png)

![N~1~-cyclohexyl-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3499083.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B3499097.png)

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3499111.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide](/img/structure/B3499115.png)

![methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)thio]benzoate](/img/structure/B3499123.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B3499129.png)

![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3499154.png)

![3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3499162.png)